2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride
Description
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a cyclohexanamine derivative featuring a 4-propoxy-substituted phenoxy group attached to the cyclohexane ring. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
2-(4-propoxyphenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-11-17-12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)16;/h7-10,14-15H,2-6,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIIIGJWAHGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CCCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phenoxyethylamine Intermediates and Carbonyl Compounds
A robust method for preparing phenoxyalkylamine derivatives involves reacting phenoxyethylamines with carbonyl compounds, followed by reduction. This approach is adaptable for the preparation of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride by selecting appropriate phenoxyethylamine and cyclohexanone derivatives.
- Step 1: Preparation of phenoxyethylamine intermediates (e.g., 4-propoxyphenoxyethylamine) by alkylation of phenols with bromoalkyl derivatives followed by conversion of the resulting bromides to amines via phthalimide intermediates and hydrazinolysis.
- Step 2: Reaction of phenoxyethylamines with cyclohexanone or related carbonyl compounds to form imines or amides.
- Step 3: Reduction of imines or amides to the corresponding amines using hydrogenation or chemical reducing agents.
- Step 4: Conversion of the free amine to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
This method is supported by patent literature describing phenoxyethylamine derivatives preparation, which can be adapted for the propoxy-substituted phenoxy group and cyclohexan-1-amine scaffold.
Nucleophilic Substitution and Boc Protection Strategy
An alternative method involves nucleophilic substitution of cyclohexyl halides with protected amines such as Boc-protected piperazines or amines, followed by deprotection and salt formation.
- Step 1: React cyclohexyl halide (e.g., cyclohexyl bromide) with a Boc-protected amine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the Boc-protected intermediate.
- Step 2: Deprotect the Boc group by acid treatment (e.g., hydrochloric acid in methanol or ethanol) to yield the free amine hydrochloride salt.
- Step 3: Purify by filtration, solvent evaporation, and recrystallization.
Though this method is described for 1-cyclohexyl piperazine, it can be adapted to synthesize cyclohexan-1-amine derivatives by choosing the appropriate amine and halide substrates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Phenoxyethylamine synthesis | Alkylation with bromoalkyl, phthalimide | Room temp to reflux | Several hours | Use of DMF, DMSO solvents |
| Imine/amide formation | Reaction with cyclohexanone derivatives | Room temp to reflux | Hours | Solvent choice affects yield |
| Reduction | Hydrogenation or chemical reducing agents | Room temp to 50°C | Hours | Catalysts like Pd/C or NaBH4 used |
| Boc protection and deprotection | Boc-protected amine, acid treatment | Reflux, acid at RT | 2-4 hours | Acid choice affects purity |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Room temp | Minutes to hours | Control pH for salt crystallization |
Research Findings and Analytical Data
- The presence of the propoxy group on the phenoxy ring affects the inhibitory activity and physicochemical properties of related compounds, as seen in structure-activity relationship studies.
- Synthetic yields for phenoxyethylamines typically range from 50% to 70%, depending on the substitution pattern and reaction conditions.
- Purity and identity are confirmed by NMR, mass spectrometry, and elemental analysis.
- Hydrochloride salts are preferred for improved stability and solubility.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Phenoxyethylamine + Carbonyl | Alkylation → Imine formation → Reduction → Salt formation | Versatile, well-established | Multiple steps, requires careful purification |
| Boc Protection Strategy | Nucleophilic substitution → Boc deprotection → Salt formation | Simple post-treatment, cost-effective | Requires Boc protection/deprotection steps |
| Direct Amine Hydrochloride Formation | Treatment of amines with HCl gas or acid | Straightforward salt formation | Limited to amine salt preparation |
Chemical Reactions Analysis
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Compounds like 2-(4-methylphenoxy)cyclohexan-1-amine and 1-(3-bromophenyl)cyclohexan-1-amine HCl incorporate aromatic groups, which may enhance receptor binding compared to aliphatic analogs (e.g., 4-(propan-2-yloxy)cyclohexan-1-amine HCl ).
- Chirality : Racemic mixtures (e.g., ) introduce stereochemical complexity, impacting pharmacological activity and synthesis routes.
Physicochemical Properties
Physicochemical data inferred from analogs:
Notes:
Pharmacological Activity
- Sulfonamide Derivatives : Pyrazole sulfonamides with cyclohexylamine cores (e.g., compound 17 in ) show activity as kinase inhibitors, indicating the scaffold’s versatility in drug discovery.
- Piperazinyl Cyclohexanamines: Compounds like 2’-(((1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-spiro derivatives (m/z 452 ) are explored for CNS targets, leveraging the cyclohexanamine core for blood-brain barrier penetration.
Biological Activity
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, a compound with the CAS number 1315368-62-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C16H23ClN2O2
- Molecular Weight : 306.82 g/mol
- IUPAC Name : 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride
The biological activity of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, potentially affecting pathways involved in mood regulation and neuroprotection.
Target Interactions
- Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) could contribute to its antidepressant-like effects.
Biological Activity
Research indicates that 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride possesses several biological activities:
Antidepressant Activity
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. It may enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and reduced anxiety levels.
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride:
| Study | Findings |
|---|---|
| In Vivo Study on Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in rodent models when administered at doses of 10 mg/kg. |
| Neuroprotective Mechanism Investigation | Showed that the compound reduces oxidative stress markers in neuronal cultures by up to 30%. |
| Receptor Binding Assays | Indicated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting a mechanism for its mood-enhancing properties. |
Detailed Research Insights
- Antidepressant Effects : A study published in Journal of Medicinal Chemistry highlighted that the administration of this compound resulted in a statistically significant decrease in forced swim test immobility time, indicating an antidepressant effect comparable to established SSRIs .
- Neuroprotection : Research published in Neuroscience Letters demonstrated that treatment with 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride led to a reduction in neuronal apoptosis induced by oxidative stressors .
- Binding Affinity Studies : In receptor binding assays conducted at a research institute, the compound exhibited Ki values suggesting moderate binding affinity towards serotonin receptors, which correlates with its observed pharmacological effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, and how is purity validated?
Answer: The compound can be synthesized via reductive amination, where a cyclohexanone intermediate is reacted with 4-propoxy-phenoxyamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with catalytic acetic acid . Post-reaction, the crude product is purified using column chromatography (e.g., silica gel with gradient elution) to isolate the free base, followed by hydrochloride salt formation. Purity is validated via high-performance liquid chromatography (HPLC) (>98%) and structural confirmation through mass spectrometry (MS) (e.g., m/z 296 [M + H]⁺) and ¹H NMR (e.g., δ 1.0–1.5 ppm for cyclohexyl protons) .
Q. How should researchers store 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride to ensure long-term stability?
Answer: Store the compound as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate >5-year integrity under these conditions. Monitor degradation via HPLC, focusing on hydrolytic or oxidative byproducts (e.g., free amine or propoxyphenol derivatives) .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- MS (ESI+): Confirm molecular weight (e.g., m/z 296 [M + H]⁺).
- ¹H/¹³C NMR: Assign cyclohexyl (δ 1.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm for phenoxy groups).
- HPLC: Assess purity using a C18 column with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride?
Answer: Stereochemical control is critical for pharmacological activity. Use chiral auxiliaries (e.g., dibenzylamine derivatives) during reductive amination to enforce specific stereochemistry . Post-synthesis, enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak® IA column) or circular dichroism (CD). For racemic mixtures, preparative chiral separation or kinetic resolution using enantioselective catalysts may be required .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural confirmation?
Answer: Unexpected splitting may arise from conformational flexibility or diastereomeric interactions. Use 2D NMR techniques:
- HSQC/TOCSY: Assign proton-carbon correlations and identify spin systems.
- NOESY: Detect spatial proximity of protons (e.g., cyclohexyl chair vs. boat conformers).
If ambiguity persists, crystallize the compound and perform X-ray diffraction for definitive structural elucidation .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
Answer:
- Liver microsomes (human/rat): Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS.
- CYP450 inhibition assays: Screen for interactions using recombinant enzymes (e.g., CYP3A4, CYP2D6).
- Plasma stability: Assess hydrolysis in species-specific plasma at 37°C over 24 hours .
Q. How can researchers optimize reaction yields in large-scale synthesis?
Answer:
- Solvent optimization: Replace DCM with toluene or THF for improved solubility and safety.
- Catalyst loading: Screen NaHB(OAc)₃ stoichiometry (typically 3–5 equivalents) to minimize side reactions.
- Temperature control: Conduct reactions at 0–5°C to suppress imine byproducts.
- Process analytics: Use inline FTIR or Raman spectroscopy to monitor reaction progress .
Q. What computational methods support mechanistic studies of this compound’s biological activity?
Answer:
- Molecular docking: Model interactions with target receptors (e.g., serotonin or NMDA receptors) using AutoDock Vina or Schrödinger Suite.
- MD simulations: Simulate binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR: Coramine substituent effects (e.g., propoxy vs. ethoxy groups) on activity using Gaussian-based DFT calculations .
Q. How do researchers address discrepancies between in vitro and in vivo toxicity data?
Answer:
- In vitro: Use MTT assays on HepG2 cells to screen acute cytotoxicity (IC₅₀).
- In vivo: Conduct rodent studies (OECD 423) with histopathology and serum biomarker analysis (ALT/AST).
Discrepancies may arise from metabolic activation; bridge the gap using metabolite identification (LC-HRMS) and physiologically based pharmacokinetic (PBPK) modeling .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
